molecular formula C17H19NO5 B4654371 N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide

N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide

Cat. No.: B4654371
M. Wt: 317.34 g/mol
InChI Key: CTTUPLQBPFZYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of methoxy groups attached to the phenyl rings, which can influence its chemical reactivity and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 3-methoxyphenol.

    Formation of Intermediate: The 2,5-dimethoxyaniline is reacted with chloroacetyl chloride to form N-(2,5-dimethoxyphenyl)chloroacetamide.

    Coupling Reaction: The intermediate is then reacted with 3-methoxyphenol in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure efficient reactions.

    Catalysts: Using catalysts to accelerate the reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nitrating agents can be used for substitution reactions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity or receptor binding, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a different position of the methoxy group.

    N-(2,4-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide: Variation in the position of the methoxy groups on the phenyl ring.

    N-(2,5-dimethoxyphenyl)-2-(3-ethoxyphenoxy)acetamide: Substitution of the methoxy group with an ethoxy group.

Uniqueness

N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide is unique due to the specific arrangement of methoxy groups, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-12-5-4-6-14(9-12)23-11-17(19)18-15-10-13(21-2)7-8-16(15)22-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTUPLQBPFZYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dimethoxyphenyl)-2-(3-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.